- Processes for conversion of biologically derived mevalonic acid, United States, , ,
Cas no 78-78-4 (2-Methylbutane)
2-Methylbutane structure
2-Methylbutane
2-Methylbutane Properties
Names and Identifiers
-
- 2-Methylbutane
- Isopentane
- ISO-PENTANE
- 2-METHYL BUTANE (ISO-PENTANE) GC STANDARD
- 2-Methylbutaneneat
- 1,1-dimethylpropane
- 2-methyl-butan
- 2-methyl-butane
- Isoamylhydride
- iso-C5H12
- Isopentan
- ISOPROPENTANE
- JJDW
- methylbutane
- iso-Pentan
- 2-METHYLBUTANE, 99.5+%, HPLC GRADE
- 2-METHYLBUTANE, 99+%, SPECTROPHOTOMETRIC GRADE
- 2-METHYLBUTANE, REAGENTPLUS, >=99%
- 2-METHYLBUTANE, ANHYDROUS, 99+%
- 2-Methylbutane (ACI)
- 1,1,2-Trimethylethane
- Borger Isopentane
- Exxsol Isopentane S
- NSC 119476
- R 601A
- 2-Methylbutane, purum, >=95.0% (GC)
- 2492-33-3
- pentane blends
- 61G
- 2-Methylbutane, spectrophotometric grade, >=99%
- pentane blend
- Ethyl dimethyl methane
- 2-Methylbutane, puriss. p.a., >=99.5% (GC)
- NS00003083
- ISO PENTANE
- (CH3)2CHCH2CH3
- EINECS 271-009-7
- Butane (field grade)
- UNII-ZH67814I0O
- Field butane
- 78-78-4
- foaming agent Isopentane
- 1,2-Trimethylethane
- EC 201-142-8
- NSC119476
- 2-Methylbutane, ReagentPlus(R), >=99%
- M0167
- 2-METHYLBUTANE-2-D1
- Q-200305
- CAS# 78-78-4
- 2-Methylbutane, analytical standard
- Q422703
- CHEMBL1797287
- 68513-65-5
- Isopentane, 95% min
- DTXSID60195860
- ipentane
- Ethyldimethylmethane
- ISOPENTANE [HSDB]
- CHEBI:30362
- R-601a
- NSC-119476
- 1-Pentane
- solvent isopentane
- DTXSID8025468
- MFCD00009338
- DTXSID401316767
- WLN: 2Y1&1
- BUTYL, 3-METHYL-
- 99% isopentane
- InChI=1/C5H12/c1-4-5(2)3/h5H,4H2,1-3H
- butane, 2-methyl
- AI3-28787
- AKOS015841718
- 1,1,2-Trimethylbutane
- (CH3)2CH-CH2-CH3
- CAS 78-78-4
- isopentane(2-methylbutane)
- Styrene foaming agent isopentane
- Dimethylethylmethane
- 13221-81-3
- 2-Methylbutane, SAJ special grade
- HSDB 618
- 2-Methylbutane, anhydrous, >=99%
- Isopentane, 99% min
- 95% isopentane
- Isopentane 78-78-4
- Butane, 2-methyl-
- blowing agent isopentane
- EINECS 201-142-8
- 2-Methylbutane, for HPLC, >=99.5%
- Isoamyl hydride
- 2-Methylbutane, SAJ first grade, >=99.0%
- ZH67814I0O
- +Expand
-
- MFCD00009338
- QWTDNUCVQCZILF-UHFFFAOYSA-N
- 1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3
- CCC(C)C
Computed Properties
- 72.09390
- 0
- 0
- 1
- 72.094
- 5
- 14
- 0
- 0
- 0
- 0
- 0
- 1
- 2.6
- nothing
- 0
- 0A^2
Experimental Properties
- 2.05240
- 0.00000
- n20/D 1.354(lit.)
n20/D 1.354 - Miscible with water, hydrocarbons, oils, alcohol and ether.
- 30 °C(lit.)
- -160 °C
- 11.17 psi ( 20 °C)
- Fahrenheit: -59.8 ° f
Celsius: -51 ° c - 0.048g/l
- Colorless and transparent volatile liquid with pleasant aromatic smell. [1]
- Stable. Extremely flammable. Incompatible with strong oxidizing agents. Vapour-air mixtures explosive in certain proportions. Incompatible with rubber, various plastics. The vapour, being heavier than air, may roll over surfaces and collect in low points. Note low flash point.
- Insoluble in water, slightly soluble in ethanol, soluble in most organic solvents such as hydrocarbons and diethyl ether. [15]
- 0.62 g/mL at 25 °C(lit.)
2-Methylbutane Security Information
- GHS02 GHS07 GHS08 GHS09
- EK4430000
- 2
- 3
- S9-S16-S29-S33-S61-S62
- I
- I
- R12; R51/53; R65; R66; R67
- 3
- Xn
- UN 1265 3/PG 1
- H224-H304-H336-H411
- P210-P261-P273-P301+P310-P331
- dangerous
- 2-8°C
- I
- 12-51/53-65-66-67
- Danger
- Yes
- 1.3-7.6%(V)
- 3
2-Methylbutane Customs Data
- 2901100000
-
China Customs Code:
2901100000Overview:
2901100000 Saturated acyclic hydrocarbon.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported
Summary:
2901100000 saturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
2-Methylbutane Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Davicat SiAl 3113 Solvents: Water ; 36 bar, 300 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: Aluminum , Silica ; 30 - 800 °C
Reference
Catalytic pyrolysis of polyethylene and polypropylene over desilicated beta and al-msu-f
Catalysts,
2018,
8(11),
501/1-501/15
,
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Hydrochloric acid , Trichlorosilane
Reference
γ-Ray-induced reduction of sterically hindered alkyl carboxylates with trichlorosilane in the presence of hydrogen chloride. Two-step mechanism for the formation of alkanes via the alkyl chloride
Journal of Organometallic Chemistry,
1989,
362(1-2),
31-5
,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Diglyme
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
Reference
Organoboranes for synthesis. 2. Oxidation of organoboranes with alkaline hydrogen peroxide as a convenient route for the cis hydration of alkenes via hydroboration
Tetrahedron,
1986,
42(20),
5505-10
,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Poly(N-vinylcarbazole) (benzaldimine functionalized, reaction product with dichloropalladium bis(benzonitrile)) Solvents: Dimethylformamide ; 3.4 h, rt
Reference
Synthesis, characterization and catalytic activities of a reusable polymer-anchored palladium(II) complex: Effective catalytic hydrogenation of various organic substrates
Transition Metal Chemistry (Dordrecht,
2010,
35(4),
427-435
,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Tetracarbonyldi-μ-chlorobis[2-(2-phenyldiazenyl)phenyl]diruthenium (polystyrene-anchored) Solvents: Dimethylformamide ; 5.2 h, 30 bar, 70 °C
1.2 Reagents: Sodium chloride Solvents: Water ; cooled
1.2 Reagents: Sodium chloride Solvents: Water ; cooled
Reference
Hydrogenation of various organic substrates using polystyrene anchored orthometallated ruthenium (II) complex as catalyst
Journal of Molecular Catalysis A: Chemical,
2009,
297(1),
18-25
,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Tetracarbonyldi-μ-chlorobis[2-(2-pyridinyl-κN)phenyl-κC]diruthenium (resin-bound) Solvents: Dimethylformamide ; 6.5 h, 30 bar, 70 °C; cooled
Reference
Polystyrene anchored orthometalated ruthenium(II) complex as catalyst for the dihydrogen reduction of unsaturated organic substrates
Journal of Molecular Catalysis A: Chemical,
2004,
212(1-2),
131-140
,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: (SP-5-12)-Bis(dinitrogen)[(2,6-pyridinediyl-κN)bis[3-(2,4,6-trimethylphenyl)-1H-… Solvents: Benzene-d6 ; 1 atm, -78 °C; 1 h, 4 atm, 23.0 °C
Reference
High-activity iron catalysts for the hydrogenation of hindered, unfunctionalized alkenes
ACS Catalysis,
2012,
2(8),
1760-1764
,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid , Sodium borohydride Solvents: Diethyl ether
Reference
Synthetic methods and reactions. 136. Single-step one-carbon ring homologation of cyclic and polycyclic hydrocarbons via their methyl alcohols or carboxylic acids with sodium borohydride/triflic acid
Journal of Organic Chemistry,
1989,
54(6),
1452-3
,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: (OC-6-42)-Carbonylchlorobis[2-(diphenylphosphino-κP)benzaldehyde]hydro(1H-pyrazo… Solvents: Dimethylformamide ; 90 min, 1.5 atm, 25 °C; cooled
Reference
Hydrido RuII organometallics; synthesis, spectral and catalytic hydrogenation studies
Journal of the Indian Chemical Society,
2007,
84(8),
733-738
,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladate(1-), bis[2-(diphenylphosphino-κP)benzoato](2,4-pentanedionato-κO2,κO4)… Solvents: Dimethylformamide ; 1.5 atm, 25 °C
Reference
Synthesis, spectral and catalytic hydrogenation studies of palladium(II) complexes containing substituted tertiary phosphines
Journal of the Indian Chemical Society,
2007,
84(2),
122-129
,
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium(2+), (tetrabenzo[b,f,j,n][1,4,9,12]tetraazacyclohexadecine-κN5,κN12,κN… Solvents: Dimethylformamide , Water ; 2 h, rt
Reference
Encapsulation of Pd(II) by N4 and N2O2 macrocyclic ligands: their use in catalysis and biology
Journal of Coordination Chemistry,
2009,
62(18),
3040-3049
,
Synthetic Circuit 23
Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Iron , Palladium , Platinum Solvents: Isopropanol ; 20 min, 22 °C
Reference
Pt/Pd/Fe Trimetallic Nanoparticle Produced via Reverse Micelle Technique: Synthesis, Characterization, and Its Use as an Efficient Catalyst for Reductive Hydrodehalogenation of Aryl and Aliphatic Halides under Mild Conditions
ACS Catalysis,
2013,
3(2),
139-149
,
Synthetic Circuit 24
2-Methylbutane Raw materials
2-Methylbutane Preparation Products
- 1,1-Dimethyl-2-propen-1-ol (115-18-4)
- 1,3-DIETHYLBENZENE (141-93-5)
- 2-Heptene, (2E)- (14686-13-6)
- 1-Allyl-2-methylbenzene (1587-04-8)
- Cyclopropane,1,1-dimethyl- (1630-94-0)
- (16327-38-1)
- 1H-Indene,2,3-dihydro-1,2-dimethyl- (17057-82-8)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- Cyclopropane, 1-ethyl-2-methyl- (19217-47-1)
- Ethylidenecyclopentane (2146-37-4)
- 4-methyl-5,6-dihydro-2H-pyran-2-one (2381-87-5)
- Cyclopentane,1-ethyl-3-methyl-, (1R,3R)-rel- (2613-65-2)
- 7H-Benzocycloheptene (264-09-5)
- Cyclohexene,1,4-dimethyl- (2808-79-9)
- 3-methyl-3-hexene (c,t) (3404-65-7)
- Me ester-(E)-5-Hydroxy-3-methyl-2-pentenoic acid (35066-36-5)
- 3,4-Octadiene,7-methyl- (37050-05-8)
- 2-Propanol,1-(1-methylethoxy)- (3944-36-3)
- 3,3-Dimethyloctane (4110-44-5)
- 3-Heptene, 4-methyl- (4485-16-9)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
- Cyclopentene,1,2,3-trimethyl- (473-91-6)
- 1,2,3,4-Tetramethylbenzene (488-23-3)
- Benzene, 1-methyl-3-(1-methyl-2-propenyl)- (52161-57-6)
- o-Cymene (527-84-4)
- 3-Methyl-2-butanone (563-80-4)
- 1,7-Dimethylnaphthalene (575-37-1)
- (±)-1,2-Propanediol (57-55-6)
- cis-2-Butene (590-18-1)
- Butanoic acid,2-hydroxy- (600-15-7)
- 2-Pentene, 3-methyl-,(2E)- (616-12-6)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- 2-BUTENE (624-64-6)
- Trimethylacetaldehyde (630-19-3)
- 2-Pentene,4,4-dimethyl-, (2E)- (690-08-4)
- cis-4-Methyl-2-pentene (691-38-3)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 2,3-Dimethyloctane (7146-60-3)
- 3-Methyl-3-buten-1-ol (763-32-6)
- NSC245044 (769-57-3)
- 2-Pentene, 3-ethyl- (816-79-5)
- 4-Methylindan (824-22-6)
- Benzene, 1-buten-1-yl- (824-90-8)
- 2-Methylnonane (871-83-0)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- Cyclooctene (931-88-4)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 2-Methylbutyraldehyde (96-17-3)
2-Methylbutane Related Literature
-
1. Silylaminyl radicals. Part 2. Free radical chain halogenation of hydrocarbons using N-halogenobis(trialkylsilyl)aminesMalcolm D. Cook,Brian P. Roberts,Karamjit Singh J. Chem. Soc. Perkin Trans. 2 1983 635
-
2. Skeletal rearrangement of alkanes over Ir/Al2O3. Transformation of n-pentane, 2-methylbutane and 2,2-dimethylbutaneAntal Sárkány J. Chem. Soc. Faraday Trans. 1 1989 85 1511
-
3. 918. The mechanism of oxidation of α-glycols by periodic acid. Part II. Propane-1 : 2-, 2-methylpropane-1 : 2-, butane-2 : 3- and 2-methylbutane-2 : 3-diolG. J. Buist,C. A. Bunton,J. H. Miles J. Chem. Soc. 1957 4567
-
Karim Adil,Youssef Belmabkhout,Renjith S. Pillai,Amandine Cadiau,Prashant M. Bhatt,Ayalew H. Assen,Guillaume Maurin,Mohamed Eddaoudi Chem. Soc. Rev. 2017 46 3402
-
5. Ultrasonic relaxation and the barrier to internal rotation in some halogenated butanesP. J. D. Park,E. Wyn-Jones J. Chem. Soc. A 1969 646
-
6. Complexes of uranyl chloride and thorium and uranium tetrachlorides with dicarboxylic acid amidesK. W. Bagnall,D. Brown,P. J. Jones J. Chem. Soc. A 1966 741
-
7. Influence of strong metal–support interaction on exchange with deuterium and other reactions of hydrocarbons. Part 2.—Studies with Pt/Nb2O5 and Rh/Nb2O5Ronald Brown,Charles Kemball J. Chem. Soc. Faraday Trans. 1996 92 281
-
8. Synthesis of unsaturated aldehydes by sequential Claisen and Cope rearrangementsRichard C. Cookson,Nigel R. Rogers J. Chem. Soc. Perkin Trans. 1 1973 2741
-
9. Synthesis, separation and absolute configuration assignment to enantiomers of 1,3-benzodithiole 1-oxide and 2-alkyl-1,3-benzodithiole 1-oxidesDerek R. Boyd,Narain D. Sharma,James H. Gorman,Robert Dunlop,John F. Malone,R. Austin S. McMordie,Alex F. Drake J. Chem. Soc. Perkin Trans. 1 1992 1105
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Pawe? Mochalski,Julian King,Martin Klieber,Karl Unterkofler,Hartmann Hinterhuber,Matthias Baumann,Anton Amann Analyst 2013 138 2134